1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 887458-14-2
VCID: VC6161936
InChI: InChI=1S/C17H12ClN5O/c18-12-4-3-6-14(8-12)23-16-15(9-21-23)17(24)22(11-20-16)10-13-5-1-2-7-19-13/h1-9,11H,10H2
SMILES: C1=CC=NC(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Molecular Formula: C17H12ClN5O
Molecular Weight: 337.77

1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

CAS No.: 887458-14-2

Cat. No.: VC6161936

Molecular Formula: C17H12ClN5O

Molecular Weight: 337.77

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - 887458-14-2

Specification

CAS No. 887458-14-2
Molecular Formula C17H12ClN5O
Molecular Weight 337.77
IUPAC Name 1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C17H12ClN5O/c18-12-4-3-6-14(8-12)23-16-15(9-21-23)17(24)22(11-20-16)10-13-5-1-2-7-19-13/h1-9,11H,10H2
Standard InChI Key SMLWIAVJNYSDIZ-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl

Introduction

Chemical Identity and Nomenclature

The systematic IUPAC name 1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one explicitly defines the compound’s structure (Figure 1) . Key identifiers include:

PropertyValueSource
CAS Registry Number887458-14-2
Molecular FormulaC₁₇H₁₂ClN₅O
Molecular Weight337.8 g/mol
SMILES NotationClC1=CC(=CC=C1)N2C=NC3=C(C2=O)C=NN3CC4=CC=CC=N4

The pyrazolo[3,4-d]pyrimidin-4-one core (positions 1–7) is fused with a pyridine ring at position 5 via a methylene bridge, while the 3-chlorophenyl group occupies position 1 . This substitution pattern aligns with structural motifs observed in epidermal growth factor receptor (EGFR) inhibitors, where hydrophobic aromatic groups enhance target binding .

Structural Elucidation and Spectroscopic Characterization

Crystallographic and Computational Data

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit planar fused-ring systems with dihedral angles between substituents ranging from 45° to 75° . Density functional theory (DFT) calculations predict a similar conformation, with the pyridin-2-ylmethyl group adopting a pseudo-axial orientation to minimize steric clash with the 3-chlorophenyl moiety .

Spectroscopic Signatures

Key spectral features derived from related compounds include:

  • ¹H NMR (400 MHz, DMSO-d₆): Aromatic protons from the 3-chlorophenyl group resonate at δ 7.45–7.89 ppm as a multiplet, while pyridine protons appear as a doublet at δ 8.51–8.63 ppm (H-6) and a triplet at δ 7.72–7.81 ppm (H-4) . The methylene bridge (–CH₂–) linking the pyridine and pyrazolopyrimidine cores generates a singlet at δ 5.12–5.24 ppm .

  • IR (KBr): Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch), 1540–1560 cm⁻¹ (C=N pyrimidine), and 740–760 cm⁻¹ (C–Cl) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a convergent strategy involving:

  • Construction of the pyrazolo[3,4-d]pyrimidin-4-one core.

  • Sequential introduction of the 3-chlorophenyl and pyridin-2-ylmethyl substituents.

Stepwise Synthesis

A plausible route adapted from methods for analogous structures involves:

Step 1: Formation of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
Reaction of 3-chlorophenylhydrazine with ethyl cyanoacetate under acidic conditions yields the pyrazole intermediate.

Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidin-4-one
Heating the pyrazole with formamide induces cyclization, forming the fused pyrimidine ring .

Step 3: N-Alkylation with 2-(Bromomethyl)pyridine
Treatment with 2-(bromomethyl)pyridine in the presence of K₂CO₃ in DMF introduces the pyridin-2-ylmethyl group at position 5 .

Reaction StepReagents/ConditionsYield (%)
Pyrazole formation3-ClC₆H₄NHNH₂, ethyl cyanoacetate, HCl, reflux68–72
CyclizationFormamide, 180°C, 6 h55–60
N-Alkylation2-(BrCH₂)C₅H₄N, K₂CO₃, DMF, 80°C40–45

Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the final product with >95% purity .

Physicochemical and Pharmacokinetic Properties

Solubility and Partition Coefficients

Experimental data for this compound is limited, but calculated properties using Advanced Chemistry Development (ACD/Labs) software predict:

  • logP (octanol/water): 2.8 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Water Solubility: 0.12 mg/mL at 25°C, suggesting formulation challenges for aqueous delivery .

Stability Profile

Pyrazolo[3,4-d]pyrimidin-4-ones generally exhibit:

  • Photostability: Degradation <5% under UV light (300–400 nm) over 48 h .

  • Hydrolytic Stability: Resistance to hydrolysis at pH 2–9 (37°C, 24 h) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator